molecular formula C11H19NO2 B8783770 2-piperidin-1-ylethyl 2-methylprop-2-enoate

2-piperidin-1-ylethyl 2-methylprop-2-enoate

Cat. No.: B8783770
M. Wt: 197.27 g/mol
InChI Key: GMTJKMKNOIUGPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-piperidin-1-ylethyl 2-methylprop-2-enoate is an organic compound with the molecular formula C₁₁H₁₉NO₂. It is a derivative of methacrylic acid, where the hydrogen atom of the carboxyl group is replaced by a 2-piperidinoethyl group. This compound is known for its applications in various fields, including polymer chemistry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-piperidin-1-ylethyl 2-methylprop-2-enoate can be synthesized through the esterification of methacrylic acid with 2-piperidinoethanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods

Industrial production of methacrylic acid 2-piperidinoethyl ester often involves the use of continuous flow reactors to maintain consistent reaction conditions and high yields. The process may also include purification steps such as distillation and recrystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-piperidin-1-ylethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of methacrylic acid 2-piperidinoethyl ester involves its ability to undergo polymerization reactions, forming long chains of repeating units. These polymers can interact with various molecular targets, including proteins and nucleic acids, through non-covalent interactions such as hydrogen bonding and van der Waals forces. The specific pathways involved depend on the application and the environment in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-piperidin-1-ylethyl 2-methylprop-2-enoate is unique due to the presence of the piperidine ring, which imparts specific chemical properties such as increased steric hindrance and potential for hydrogen bonding. These properties make it particularly useful in applications requiring specific interactions with biological molecules or enhanced stability under various conditions .

Properties

Molecular Formula

C11H19NO2

Molecular Weight

197.27 g/mol

IUPAC Name

2-piperidin-1-ylethyl 2-methylprop-2-enoate

InChI

InChI=1S/C11H19NO2/c1-10(2)11(13)14-9-8-12-6-4-3-5-7-12/h1,3-9H2,2H3

InChI Key

GMTJKMKNOIUGPG-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCCN1CCCCC1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 1 liter resin kettle was fitted with an air bubbler, temperature probe and still head. To the kettle was added, in order: 233 grams piperidinoethanol, 5.0 grams sodium methoxide, 0.5 grams p-methoxy phenol (to inhibit polymerization), and 750 milliliters methyl methacrylate. With a slow stream of air bubbling through the reaction mixture, the mixture was stirred vigorously and heated to 80 degrees with a constant temperature water bath. 5.0 grams sodium methoxide were added 30 and 60 minutes after the start of the reaction. After 120 minutes, the reaction mixture was cooled and neutralized with 17.0 grams acetic acid. The reaction mixture was transferred to a separatory funnel. The product was extracted from the reaction mixture into one liter of aqueous solution containing 95 grams concentrated sulfuric acid. The reaction mixture was treated with 500 milliliters of aqueous solution containing 15 grams concentrated sulfuric acid to extract remaining product. The two aqueous portions were combined and extracted with petroleum ether (boiling point 30-60 degrees) to remove residual methyl methacrylate, then rendered basic with 500 milliliters of aqueous solution containing 150 grams potassium hydroxide. The product was extracted from the aqueous solution with petroleum ether. The petroleum ether solution was dried over anhydrous magnesium sulfate. The petroleum ether was removed from the product with a rotary film evaporator under reduced pressure.
[Compound]
Name
resin
Quantity
1 L
Type
reactant
Reaction Step One
Quantity
233 g
Type
reactant
Reaction Step Two
Name
sodium methoxide
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
0.5 g
Type
reactant
Reaction Step Four
Quantity
750 mL
Type
reactant
Reaction Step Five
Quantity
17 g
Type
solvent
Reaction Step Six

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